molecular formula C10H11ClN5Na4O13P3 B1143028 8-Cl-ATP

8-Cl-ATP

Cat. No.: B1143028
M. Wt: 629.55 g/mol
InChI Key: BIFUJGGPLKGBNZ-ZVQJTLEUSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroadenosine-5’-triphosphate (sodium salt) is a derivative of the nucleotide adenosine 5’-triphosphate. It is an active metabolite of the anticancer agent 8-chloro cyclic adenosine monophosphate. This compound is known for its role in inhibiting cell growth and reducing RNA synthesis in certain cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloroadenosine-5’-triphosphate (sodium salt) is synthesized from 8-chloro cyclic adenosine monophosphate through a series of intermediates, including 8-chloroadenosine and its mono- and diphosphate forms. The synthesis involves phosphorylation reactions under controlled conditions to ensure the formation of the triphosphate .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale chemical reactions with stringent quality control to ensure high purity and yield. The compound is often formulated as a solution in water for ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroadenosine-5’-triphosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Chloroadenosine-5’-triphosphate (sodium salt) is unique due to its specific inhibition of topoisomerase II-α and its role as an active metabolite of 8-chloro cyclic adenosine monophosphate. This specificity makes it a valuable tool in cancer research and biochemical studies .

Properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFUJGGPLKGBNZ-ZVQJTLEUSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN5Na4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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